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Compound of Interest

Compound Name: 2-Chloro-4-ethenylpyrimidine
CAS No.: 131467-02-2
Cat. No.: B593178
. J

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4-
ethenylpyrimidine (also known as 2-chloro-4-vinylpyrimidine), a key intermediate in medicinal
chemistry and materials science. This document is intended for researchers, scientists, and
professionals in drug development, offering a detailed examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only
presenting the spectral data but also providing expert interpretation and outlining the
methodologies for data acquisition.

Introduction

2-Chloro-4-ethenylpyrimidine is a substituted pyrimidine featuring a reactive vinyl group and
a chlorine atom. This unique combination of functional groups makes it a versatile building
block for the synthesis of a wide range of more complex molecules. The chlorine atom can be
readily displaced by various nucleophiles, while the vinyl group can participate in addition
reactions and polymerizations. A thorough understanding of its spectroscopic properties is
crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. For 2-Chloro-4-ethenylpyrimidine, high-resolution
mass spectrometry provides unequivocal confirmation of its molecular formula.
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Parameter Value Source

o Electrospray lonization (ESI),
lonization Mode o [1]
positive ion mode

Molecular Formula CeHsCIN2 [1]
Calculated m/z for [M+H]*

_ 141.0218 [1]
(with 35ClI)
Found m/z for [M+H]* 141.0220 [1]

Interpretation of Mass Spectrum

The high-resolution mass spectrum shows a protonated molecular ion ([M+H]*) at an m/z of
141.0220. This experimental value is in excellent agreement with the calculated mass for the
molecular formula CeHeCIN2, confirming the elemental composition of the molecule.[1]

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an
isotopic peak for the heavier chlorine isotope (3/Cl). Due to the natural abundance of chlorine
isotopes (approximately 3:1 for 3°Cl:37Cl), the mass spectrum will exhibit a characteristic M+
peak and an M+2 peak with a relative intensity of about one-third of the M+ peak. This isotopic
pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Experimental Protocol: High-Resolution Mass
Spectrometry

A solution of 2-Chloro-4-ethenylpyrimidine is prepared in a suitable solvent, such as
methanol or acetonitrile, at a low concentration (typically in the range of 1-10 pug/mL). This
solution is then introduced into the electrospray ionization source of a high-resolution mass
spectrometer (e.g., a time-of-flight or Orbitrap instrument). The analysis is performed in positive
ion mode, where the molecule is protonated to form the [M+H]* ion. The instrument is
calibrated prior to analysis to ensure high mass accuracy.

Workflow for High-Resolution Mass Spectrometry.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a valuable tool for identifying the functional groups present in a
molecule. While specific experimental IR data for 2-Chloro-4-ethenylpyrimidine is not readily
available in the cited literature, the expected characteristic absorption bands can be predicted
based on its structure and by comparison with related compounds.

licted Infrared Al : s

Wavenumber (cm~?) Functional Group Vibration Type
~3100-3000 C-H (Aromatic & Vinylic) Stretching

~1640 C=C (Vinylic) Stretching
~1580-1400 C=C, C=N (Pyrimidine Ring) Stretching

~990 and ~910 =C-H (Vinylic) Out-of-plane bending
~800-600 C-Cl Stretching

Interpretation of Infrared Spectrum

The IR spectrum of 2-Chloro-4-ethenylpyrimidine is expected to be dominated by several key
absorptions. The C-H stretching vibrations of the pyrimidine ring and the vinyl group would
appear in the 3100-3000 cm~1 region. The stretching vibration of the vinyl C=C double bond is
anticipated around 1640 cm~1. The characteristic stretching vibrations of the pyrimidine ring
(C=C and C=N bonds) are expected in the 1580-1400 cm~* range. The out-of-plane bending
vibrations of the vinyl C-H bonds, which are often strong and sharp, should be observable
around 990 cm~1 and 910 cm~1. Finally, the C-ClI stretching vibration is expected in the lower
frequency region of the spectrum, typically between 800 and 600 cm™1,

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR
crystal (e.g., diamond or germanium). The spectrum is then recorded using a Fourier-transform
infrared (FT-IR) spectrometer. An air background spectrum is collected prior to the sample
measurement. The spectrum is typically an average of multiple scans to improve the signal-to-
noise ratio.
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Workflow for ATR-FT-IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.

H NMR Data (400MHz, CDCI|s)

Chemical Coupling
Shift (9, Multiplicity Constant (J, Integration Assignment  Source
ppm) Hz)
H-6
8.57 d 5.0 1H (Pyrimidine [1]
ring)
H-5
7.22 d 5.0 1H (Pyrimidine [1]
ring)
6.70 m 1H Vinylic CH [1]
6.52 m 1H Vinylic CH2 [1]
5.80 m 1H Vinylic CH2 [1]
2C NMR Data (100 MHz, CDClz)
Chemical Shift (6, ppm) Assignment Source

165.5 C-4 (Pyrimidine ring) [1]
161.6 C-2 (Pyrimidine ring) [1]
159.9 C-6 (Pyrimidine ring) [1]
133.9 Vinylic CH [1]
125.3 Vinylic CH2 [1]
116.5 C-5 (Pyrimidine ring) [1]
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Interpretation of NMR Spectra

The *H NMR spectrum shows two doublets in the aromatic region at 8.57 and 7.22 ppm, which
are characteristic of the two protons on the pyrimidine ring.[1] The coupling constant of 5.0 Hz
is typical for ortho-coupling in such heterocyclic systems. The three multiplets in the upfield

region (6.70, 6.52, and 5.80 ppm) correspond to the three protons of the ethenyl (vinyl) group.

[1]

The 3C NMR spectrum displays six distinct signals, consistent with the six carbon atoms in the
molecule.[1] The signals at 165.5, 161.6, and 159.9 ppm are assigned to the carbon atoms of
the pyrimidine ring attached to nitrogen or chlorine, which are significantly deshielded. The
signal at 116.5 ppm is attributed to the C-5 of the pyrimidine ring. The two remaining signals at
133.9 and 125.3 ppm correspond to the two carbon atoms of the vinyl group.[1]

Experimental Protocol: NMR Spectroscopy

The sample of 2-Chloro-4-ethenylpyrimidine is dissolved in deuterated chloroform (CDClIs)
containing a small amount of tetramethylsilane (TMS) as an internal standard (O ppm). The
solution is then transferred to a 5 mm NMR tube. The *H and 13C NMR spectra are acquired on
a 400 MHz spectrometer. For the *H NMR spectrum, a sufficient number of scans are acquired
to obtain a good signal-to-noise ratio. For the 13C NMR spectrum, a proton-decoupled
sequence is used to simplify the spectrum to single lines for each carbon atom, and a larger
number of scans is typically required due to the lower natural abundance of the 13C isotope.

Workflow for NMR Spectroscopy.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of 2-
Chloro-4-ethenylpyrimidine. The high-resolution mass spectrometry confirms the molecular
formula, while NMR spectroscopy elucidates the detailed atomic connectivity. Although
experimental IR data was not available, a predictive analysis based on known functional group
absorptions offers valuable insights. These data are essential for any researcher working with
this versatile chemical intermediate, enabling confident identification, reaction monitoring, and
the characterization of novel derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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